[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid
Overview
Description
[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid is a heterocyclic compound that features a thiazole ring substituted with an amino group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thioamide derivatives under specific conditions. One common method involves the use of dimethylaminopyridine (DMAP) and anhydrous dichloromethane as solvents, with the reaction being carried out at low temperatures (0°C) and then gradually warmed to room temperature . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of [2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-L-alanine: A related compound with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: Another compound with a dimethoxyphenyl group, used in different synthetic applications.
Uniqueness
[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-amino-4-(3,4-dimethoxyphenyl)-1,3-thiazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-8-4-3-7(5-9(8)19-2)12-10(6-11(16)17)20-13(14)15-12/h3-5H,6H2,1-2H3,(H2,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKKPUORKCZWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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